molecular formula C9H7Br B8171476 2-Bromo-1-ethynyl-3-methylbenzene

2-Bromo-1-ethynyl-3-methylbenzene

Cat. No. B8171476
M. Wt: 195.06 g/mol
InChI Key: PXGQWEJSARDGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-ethynyl-3-methylbenzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-ethynyl-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-ethynyl-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidation of Methylbenzenes : A cobalt-copper-bromide catalyst system, which includes similar compounds to 2-Bromo-1-ethynyl-3-methylbenzene, is effective in oxidizing methylbenzenes. This process yields high-selectivity benzyl acetates and benzaldehydes, suggesting potential applications in polymethylbenzene oxidation (Okada & Kamiya, 1981).

  • Synthetic Applications : Compounds related to 2-Bromo-1-ethynyl-3-methylbenzene, such as Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, are used as synthetic equivalents in reactions with dimethyl malonate, indicating their utility in organic synthesis (Vasin et al., 2016).

  • Synthesis of Bromo-Substituted Benzene Derivatives : The synthesis of 1-Bromo-2,4-dinitrobenzene, a related compound, demonstrates high yield and purity, making it useful for medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

  • Ring Expansion Reactions : The reaction of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene with 3-hexyne, involving a compound structurally similar to 2-Bromo-1-ethynyl-3-methylbenzene, leads to the synthesis of complex hydrocarbons, showcasing the versatility of bromo-substituted compounds in ring expansion and complex molecule synthesis (Agou et al., 2015).

  • Catalysis in Domino Processes : The CuI-catalyzed domino process that transforms 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans, a process that can be related to the reactivity of 2-Bromo-1-ethynyl-3-methylbenzene, indicates potential for producing diverse benzofuran structures (Lu et al., 2007).

  • Synthesis of Ethynylated Compounds : Sequential Sonogashira and Suzuki couplings in water enable the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives, processes that could potentially involve 2-Bromo-1-ethynyl-3-methylbenzene as a starting material or intermediate (Hassaneen et al., 2015).

properties

IUPAC Name

2-bromo-1-ethynyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQWEJSARDGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethynyl-3-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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